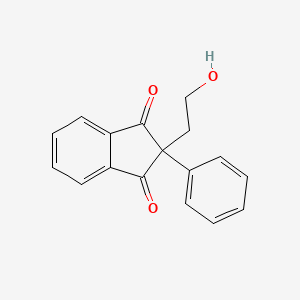

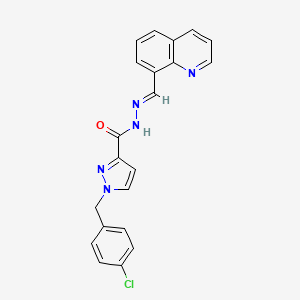

![molecular formula C21H28FN3O2 B5503287 6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

While direct studies on "6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol" specifically are scarce, related research on quinoline derivatives provides valuable insights into their potential applications and characteristics. Quinoline and its derivatives are explored for their diverse biological activities and photophysical properties, highlighting their relevance in medicinal chemistry and materials science.

Synthesis Analysis

A synthesis approach reported for related quinoline derivatives involves Buchwald–Hartwig amination, yielding compounds with significant yields. This method starts from bromoquinolines and heteroarylamines, indicating a potential pathway for synthesizing complex quinolines, including the target compound (Bonacorso et al., 2018).

Molecular Structure Analysis

Research on quinoline derivatives, including fluorinated versions, often includes X-ray diffraction to determine crystal structures, providing insights into their molecular configurations. For example, the study of a fluorophenyl-substituted quinoline derivative revealed specific molecular orientations and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity (Wang et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including interactions with DNA, as reported in studies where morpholinyl- and pyrrolidinyl-substituted quinolines exhibited strong interactions with ct-DNA, likely through π-stacking or hydrogen-bonding interactions. These interactions underscore the potential of quinoline derivatives in bioactive molecule development (Bonacorso et al., 2018).

Physical Properties Analysis

The photophysical properties of quinoline derivatives are of significant interest, particularly for applications in fluorescent labeling and sensing. For instance, 6-methoxy-4-quinolone derivatives demonstrated strong fluorescence across a wide pH range, indicating their potential as stable fluorescent markers (Hirano et al., 2004).

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including reactivity under various conditions and the ability to form complexes with metals, as seen in studies focusing on their interactions with proteins and potential applications in cell imaging. These properties highlight the versatility of quinoline compounds in chemical and biological contexts (Majumdar et al., 2014).

Wissenschaftliche Forschungsanwendungen

Fluoroquinolone Antibiotics and Neuromuscular Transmission

Research on fluoroquinolones, a class of antibiotics that includes fluorinated compounds, has shown that they can affect neuromuscular transmission. For instance, norfloxacin, ofloxacin, and pefloxacin have been studied for their impacts on miniature endplate potentials (MEPPs) and currents, revealing that these antibiotics can decrease the amplitude of quinolones, indicating their influence on neuromuscular transmission. Such findings suggest caution in their use, particularly in disorders compromising neuromuscular transmission safety margins (Sieb, 1998).

Pharmacokinetics and Tolerance in Fluoroquinolones

The pharmacokinetics and tolerance of DU-6859a, a new fluoroquinolone, were explored in healthy volunteers, revealing insights into the absorption, distribution, metabolism, and excretion (ADME) profile of fluorinated compounds. This study showed the compound was well-tolerated, rapidly absorbed, and primarily eliminated via feces, providing a basis for understanding the behavior of fluorinated molecules within biological systems (Nakashima et al., 1995).

Fluorodopa in Parkinson's Disease Research

The use of fluorodopa, a fluorinated analog of L-DOPA, in positron emission tomography (PET) studies highlights the application of fluorinated compounds in neuroscientific research, particularly for assessing the dopamine system in conditions like Parkinson's disease. These studies provide direct evidence of dopaminergic impairment and support the utility of fluorinated molecules in clinical and research diagnostics (Calne et al., 1985).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-fluoro-2-[[(1-morpholin-4-ylcyclohexyl)methylamino]methyl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O2/c22-16-4-5-19-18(12-16)20(26)13-17(24-19)14-23-15-21(6-2-1-3-7-21)25-8-10-27-11-9-25/h4-5,12-13,23H,1-3,6-11,14-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPVWYNPCVZBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNCC2=CC(=O)C3=C(N2)C=CC(=C3)F)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B5503218.png)

![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)

![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)